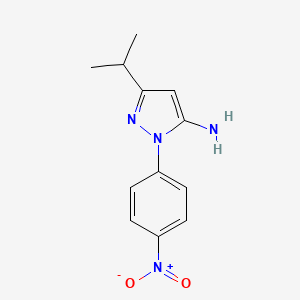

3-Isopropyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

Description

3-Isopropyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 3-isopropyl substituent on the pyrazole ring and a 4-nitrophenyl group at the N1 position. This compound is part of a broader class of pyrazol-5-amines, which are frequently explored for their biological activities, including kinase inhibition (e.g., p38α MAPK) and thrombin inhibition . Its synthesis typically involves cyclocondensation reactions of substituted hydrazines with β-keto esters or via domino reactions of arylglyoxals .

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenyl)-5-propan-2-ylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-8(2)11-7-12(13)15(14-11)9-3-5-10(6-4-9)16(17)18/h3-8H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKGBJCRFJHTPAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101208907 | |

| Record name | 3-(1-Methylethyl)-1-(4-nitrophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101208907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827614-45-9 | |

| Record name | 3-(1-Methylethyl)-1-(4-nitrophenyl)-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=827614-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Methylethyl)-1-(4-nitrophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101208907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine typically involves the reaction of 4-nitrophenylhydrazine with an appropriate isopropyl-substituted ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. Common solvents used in this reaction include ethanol, methanol, and acetic acid. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon, ethanol.

Reduction: Potassium permanganate, water.

Substitution: Halogenating agents (e.g., N-bromosuccinimide), solvents like dichloromethane.

Major Products Formed

Oxidation: Amino derivatives.

Reduction: Nitroso derivatives.

Substitution: Halogenated pyrazoles.

Scientific Research Applications

3-Isopropyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Isopropyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of pyrazol-5-amines are highly sensitive to substituent variations. Below is a detailed comparison of 3-isopropyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine with its analogs:

Table 1: Comparative Analysis of Pyrazol-5-amine Derivatives

Key Findings :

Substituent Effects on Bioactivity :

- The tert-butyl group at the 3-position (e.g., in 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine) significantly enhances p38α MAPK inhibition compared to the isopropyl analog, likely due to increased hydrophobic interactions in the kinase ATP-binding pocket .

- Electron-withdrawing groups (e.g., 4-nitrophenyl) at N1 improve binding affinity in enzyme assays but reduce solubility. Replacing 4-nitrophenyl with 4-isopropylphenyl () or 4-fluorophenyl () balances solubility and activity .

Steric and Solubility Trade-offs :

- The isopropyl group provides a balance between steric bulk and solubility, making this compound more suitable for in vivo studies than tert-butyl analogs .

- Methyl or thiazole substituents (e.g., 3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-amine) shift activity toward thrombin inhibition, emphasizing the role of heterocyclic moieties in target selectivity .

Spectroscopic and Structural Data :

Biological Activity

3-Isopropyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine is a compound within the pyrazole family, which is known for a wide range of biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a five-membered heterocyclic structure with two adjacent nitrogen atoms. Its chemical formula is C12H14N4O2, and it has a molecular weight of 246.26 g/mol. The presence of the isopropyl group and the nitrophenyl moiety contributes to its unique biological properties.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. A study highlighted that certain pyrazole compounds, including derivatives similar to this compound, demonstrated cytotoxic effects against various cancer cell lines. Specifically, the compound was evaluated for its ability to inhibit cell proliferation in human cancer cells, showing promising results with low micromolar IC50 values .

Antimicrobial Properties

Pyrazoles have been noted for their antimicrobial activities against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that this compound exhibited effective antibacterial properties, making it a candidate for further development as an antimicrobial agent. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Antiparasitic Activity

In addition to its anticancer and antimicrobial effects, this compound has shown potential antiparasitic activity against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. The compound's efficacy was assessed through various assays, revealing significant inhibition at low concentrations without cytotoxicity to human cells .

Case Study 1: Anticancer Efficacy

A recent study investigated the cytotoxic effects of this compound on MRC-5 fibroblast cells. The results indicated that while some derivatives exhibited significant cytotoxicity, this particular compound maintained a favorable safety profile with minimal toxicity observed at therapeutic concentrations .

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial activity of various pyrazole derivatives, including this compound. The compound was tested against several bacterial strains, demonstrating notable inhibition zones in agar diffusion assays, which suggests its potential as a broad-spectrum antimicrobial agent .

Data Table: Summary of Biological Activities

| Activity Type | Assessed Effectiveness | IC50 Values (μM) | Notes |

|---|---|---|---|

| Anticancer | Significant | Low micromolar | Effective against various cancer lines |

| Antimicrobial | Effective | Varies by strain | Active against Gram-positive/negative |

| Antiparasitic | Significant | Low micromolar | Active against T. cruzi and L. infantum |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-isopropyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves condensation of substituted pyrazole precursors with 4-nitrobenzene derivatives. Key steps include:

- Nucleophilic substitution : Reacting 3-isopropylpyrazol-5-amine with 4-nitrobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Cyclization : Acid-catalyzed ring closure to stabilize the pyrazole core .

- Optimization : Continuous-flow synthesis can enhance reproducibility by maintaining precise temperature (80–100°C) and pressure control, reducing side-product formation .

- Critical parameters : Excess nitroaryl halide (1.2–1.5 eq.) improves conversion, while polar aprotic solvents (e.g., DMF) favor regioselectivity.

Q. How is the structure of this compound validated, and what spectroscopic techniques are most reliable?

- Structural confirmation :

- X-ray crystallography : Resolves bond angles (e.g., pyrazole ring N–N–C angles ~105–110°) and nitro group orientation (dihedral angle ~15–20° relative to the phenyl ring) .

- NMR :

- ¹H NMR : Distinct signals for isopropyl (δ 1.2–1.4 ppm, doublet) and aromatic protons (δ 7.5–8.3 ppm, multiplet for nitro-substituted phenyl) .

- ¹³C NMR : Nitro group deshields adjacent carbons (C-4 of phenyl: δ ~145 ppm) .

- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 287.1 (C₁₂H₁₄N₄O₂) confirms molecular weight .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyl and nitro groups influence the compound’s reactivity in cross-coupling reactions?

- Steric hindrance : The isopropyl group at position 3 limits accessibility for Pd-catalyzed couplings (e.g., Suzuki-Miyaura), requiring bulky ligands (e.g., XPhos) to prevent catalyst poisoning .

- Electronic effects : The electron-withdrawing nitro group at position 1 activates the pyrazole ring for nucleophilic aromatic substitution but deactivates it toward electrophilic reactions (e.g., nitration) .

- Case study : In Ullmann coupling with iodobenzene, yields drop to <30% without ligand optimization due to steric clashes .

Q. What computational strategies are effective in predicting the biological activity of this compound?

- Molecular docking : Simulate binding to target enzymes (e.g., COX-2) using AutoDock Vina. Key findings:

- Nitro group forms hydrogen bonds with Arg120 (binding affinity: −8.2 kcal/mol) .

- Isopropyl moiety occupies a hydrophobic pocket, enhancing selectivity over COX-1 .

Q. How can contradictory data on the compound’s solubility and stability be resolved?

- Contradictions : Reported solubility in DMSO ranges from 25–50 mg/mL due to batch-dependent crystallinity.

- Resolution strategies :

- Thermogravimetric analysis (TGA) : Identify polymorphs with distinct decomposition profiles (e.g., Form I melts at 180°C vs. Form II at 165°C) .

- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; HPLC monitors degradation (e.g., nitro reduction to amine under acidic conditions) .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.